4-Methylaminorex
Overview
Description
4-Methylaminorex is a stimulant drug belonging to the 2-amino-5-aryloxazoline class. It was first synthesized in 1960 by McNeil Laboratories. The compound is known for its stimulant effects, which are comparable to those of methamphetamine but with a longer duration. It is also known by its street name “U4Euh” (pronounced “Euphoria”). Due to its potential for abuse, this compound is banned in many countries .
Scientific Research Applications
Chemistry: The compound’s unique structure and reactivity make it a subject of interest in synthetic organic chemistry.
Biology: Research has explored its effects on neurotransmitter systems and its potential as a model compound for studying stimulant drugs.
Medicine: Although not used therapeutically, 4-Methylaminorex has been studied for its pharmacological effects and potential risks.
Industry: Due to its stimulant properties, it has been investigated as a potential additive in certain industrial applications, although its legal status limits its use
Preparation Methods
4-Methylaminorex can be synthesized through various methods. One common route involves the cyclization of dl-phenylpropanolamine with cyanogen bromide. This reaction typically yields the (±)-cis isomers, which are the forms used recreationally . Another method involves the use of potassium cyanate to form an intermediate, which is then reacted with concentrated hydrochloric acid
Chemical Reactions Analysis
4-Methylaminorex undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, leading to the formation of new derivatives
Common reagents used in these reactions include cyanogen bromide, potassium cyanate, and concentrated hydrochloric acid. Major products formed from these reactions include various stereoisomers and halogenated derivatives .
Mechanism of Action
4-Methylaminorex exerts its effects by acting as an indirect sympathomimetic agent. It stimulates the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased alertness, euphoria, and cognitive enhancement. The compound interacts with monoamine transporters, similar to amphetamines and cocaine .
Comparison with Similar Compounds
4-Methylaminorex is often compared to other stimulant compounds, including:
Methamphetamine: Both compounds have similar stimulant effects, but this compound has a longer duration of action.
Amphetamine: this compound shares pharmacological and neurochemical similarities with amphetamines.
Cocaine: The compound’s effects on monoamine transporters are comparable to those of cocaine
Other similar compounds include aminorex, para-methyl-4-methylaminorex, and 3’,4’-methylenedioxy-4-methylaminorex .
Properties
IUPAC Name |
4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H2,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQBMYDFWFGESC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=N1)N)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860432 | |
Record name | 4,5-Dihydro-4-methyl-5-phenyl-2-oxazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30860432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3568-94-3 | |
Record name | 4,5-Dihydro-4-methyl-5-phenyl-2-oxazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3568-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylaminorex | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003568943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylaminorex | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01447 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4,5-Dihydro-4-methyl-5-phenyl-2-oxazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30860432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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